molecular formula C29H50O2 B171835 Vitamin E CAS No. 18920-62-2

Vitamin E

Cat. No. B171835
CAS RN: 18920-62-2
M. Wt: 430.7 g/mol
InChI Key: GVJHHUAWPYXKBD-IEOSBIPESA-N
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Description

Vitamin E is a nutrient that’s important to vision, reproduction, and the health of your blood, brain, and skin . It also has antioxidant properties . Vitamin E is a group of eight fat-soluble compounds that include four tocopherols and four tocotrienols . Vitamin E deficiency, which is rare and usually due to an underlying problem with digesting dietary fat rather than from a diet low in vitamin E, can cause nerve problems .


Synthesis Analysis

Vitamin E was first identified in 1922 as a dietary factor essential for normal reproduction . The structures and properties of vitamin E homologues and their sources, functions, and applications are summarized . The structural formula for α-tocopherol was provided by Fernholz in 1938 . Tocotrienols were discovered much later than tocopherol and named in the early 1960s .


Molecular Structure Analysis

The molecular structure of Vitamin E is comprised of a chromanol ring with a side chain located at the C2 position . The formula is C29H50O2 and the molecular weight is 430.7061 .


Chemical Reactions Analysis

Vitamin E acts as an essential antioxidant in vivo as well as in vitro and plays an important role in the prevention of detrimental oxidative damage of biological molecules . It has been unequivocally demonstrated that vitamin E acts as an essential antioxidant in vivo as well as in vitro and plays an important role in the prevention of detrimental oxidative damage of biological molecules .


Physical And Chemical Properties Analysis

Vitamin E is a plant-derived, lipid-soluble substance whose molecular structure is comprised of a chromanol ring with a side chain located at the C2 position . The four tocopherols have a saturated phytyl side chain, while tocotrienols have an unsaturated isoprenyl side chain containing three double bonds at C3′, C7′, and C11′ .

Scientific Research Applications

Emerging Aspects and New Directions

Vitamin E, nearing its 100th anniversary since discovery, continues to raise questions about its biological functions and essentiality for human health. Initially identified for its fat-soluble antioxidant properties, recent studies suggest gene regulation and homeostatic roles in different experimental models, including inflammatory, neuronal, and hepatic cells. It shows promise in the prevention of chronic diseases such as cardiovascular disease and non-alcoholic steatohepatitis (NASH), along with potential applications in neuroprotection, immunomodulation, and antiallergic interventions (Galli et al., 2017).

Encapsulation and Applications

The sensitive nature of vitamin E to environmental conditions like high temperature and light, alongside its poor water solubility, has led to encapsulation strategies. These strategies enhance its incorporation into functional products for the food, cosmetic, and pharmaceutical industries. This approach allows for controlled delivery of vitamin E and broadens its application possibilities (Ribeiro et al., 2021).

Protective Effect Against Acute Kidney Injury

Vitamin E has been proposed as a protective agent against acute kidney injury (AKI) due to its strong antioxidant function, low toxicity, and affordability. Despite the need for further clarification in its therapy mode, vitamin E-based therapy for AKI shows potential and could guide future research in this area (Liu et al., 2015).

Role in Aging, Dementia, and Alzheimer's Disease

Vitamin E's antioxidant properties are well-known, but recent investigations reveal its roles beyond antioxidation, including as a regulator of signal transduction, gene expression, and redox sensor. This has spurred interest in its potential therapeutic role in brain aging, cognition, and Alzheimer's dementia (Joshi & Praticò, 2012).

Tocotrienol Research

Recent discoveries in tocotrienols, part of the vitamin E family, have revitalized vitamin E research. Their health-promoting effects and potential therapeutic applications in disease conditions are promising, though further human clinical trials are necessary (Wong & Radhakrishnan, 2012).

Quality Evaluation of Vitamin E Powder

Research into the quality of vitamin E powder produced by spray drying method provides a basis for its quality control and application. This includes evaluations of its physical and chemical properties and application performances, highlighting its dispersion in cold water and stability in various solutions (Hong Yi-mi, 2015).

Extraction, Enrichment, and Detection Techniques

Advancements in methods for the extraction and enrichment of vitamin E have been a focus in scientific research. Techniques like supercritical fluid extraction and molecular distillation are crucial in obtaining efficient yields of vitamin E for various applications (Malekbala et al., 2017).

Regulatory Role in the Immune System and Inflammation

Vitamin E's role as an immune function modulator is significant. It enhances immune function and reduces the risk of infection, especially in older individuals. Its effects on T cell function and inflammatory mediators are areas of clinical relevance, affecting susceptibility to infectious and allergic diseases (Lewis et al., 2018).

Encapsulation in Edible Emulsions

The encapsulation of vitamin E in oil-in-water emulsions using natural surfactants like Q-Naturale® is an innovative approach for incorporating it into functional food and beverage products. This process is crucial for dispersing vitamin E into aqueous-based products, expanding its application in the food and beverage industry (Yang & McClements, 2013).

Mechanism of Action

Vitamin E is a fat-soluble antioxidant which may help protect cell membranes from reactive oxygen species . Tocopherols function by donating H atoms to radicals (X). Vitamin E may have various roles as a vitamin. Many biological functions have been postulated, including a role as a fat-soluble antioxidant .

Future Directions

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . Vitamin E continues to be a crucial component in improving animal health, and ongoing research aims to uncover its benefits and mechanisms of action further .

properties

IUPAC Name

(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-IEOSBIPESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Record name ALPHA-TOCOPHEROL
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Related CAS

7718-59-4
Record name α-Tocopherol dimer
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DSSTOX Substance ID

DTXSID0026339
Record name alpha-Vitamin E
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Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Slightly yellow to amber, nearly odourless, clear, viscous oil which oxidises and darkens on exposure to air or light, Transparent solid; mp = 2.5-3.5 deg C; [Merck Index] Pale yellow viscous liquid; [HSDB] Light yellow viscous liquid; [Sigma-Aldrich MSDS], Liquid
Record name ALPHA-TOCOPHEROL
Source EU Food Improvement Agents
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Record name alpha-Tocopherol
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Solubility

Insoluble in water, but water-dispersible., Insoluble in water, freely soluble in ethanol, miscible in ether
Record name Vitamin E
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Vapor Pressure

0.00000001 [mmHg]
Record name alpha-Tocopherol
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Mechanism of Action

The mechanism of action for most of vitamin E's effects are still unknown. Vitamin E is an antioxidant, preventing free radical reactions with cell membranes. Though in some cases vitamin E has been shown to have pro-oxidant activity. One mechanism of vitamin E's antioxidant effect is in the termination of lipid peroxidation. Vitamin E reacts with unstable lipid radicals, producing stable lipids and a relatively stable vitamin E radical. The vitamin E radical is then reduced back to stable vitamin E by reaction with ascorbate or glutathione.
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Product Name

Alpha-Tocopherol

CAS RN

59-02-9, 2074-53-5, 1406-18-4
Record name (+)-α-Tocopherol
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Record name dl-α-Tocopherol
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Record name alpha-Tocopherol
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Melting Point

3 °C
Record name Vitamin E
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Synthesis routes and methods

Procedure details

To a mixture consisting of 69.9 g (0.460 mol) of 2,3,5-trimethylhydroquinone, 69.7 g (0.31 mol) of zinc bromide, 7.5 g of concentrated hydrochloric acid and 1.2 g of zinc dust, was added dropwise, under stirring at 50° C. over 1 hour, 138.8 g (0.460 mol) of isophytol (purity: 98.1%). Further, the resulting mixture was stirred at the same temperature for 1 hour. The reaction liquid was washed with water, followed by concentrating, whereby 199.4 g of the title compound was obtained as a brown oil (yield: 98.6%, GLC purity: 97.8%).
Quantity
69.9 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
138.8 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
catalyst
Reaction Step Four
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Five
Yield
98.6%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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